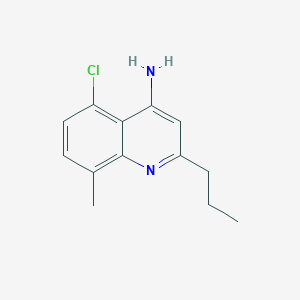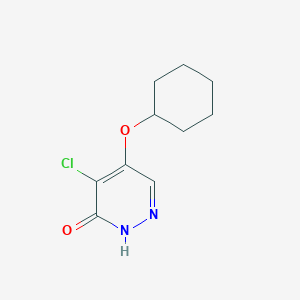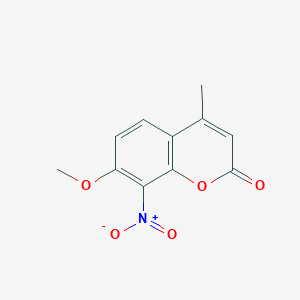![molecular formula C13H12N2O2 B11875819 Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-80-3](/img/structure/B11875819.png)
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and industry. The molecular formula of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is C12H11N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and an appropriate solvent. For instance, the Suzuki coupling reaction involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of bipyridine derivatives can involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalysts is common to facilitate these reactions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2,3’-bipyridine: A closely related compound with similar coordination properties.
2,2’-Bipyridine: Widely used in coordination chemistry and known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in molecular electronics and materials science.
Uniqueness
Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. Its methyl and carboxylate groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
1346686-80-3 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
Clave InChI |
LJGUVJZDFUPTJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)





![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)






